4-Aminoimidazole
4-Aminoimidazole
4-aminoimidazole is an aminoimidazole that is 1H-imidazole substituted by an amino group at position 4. It derives from a hydride of a 1H-imidazole.
5-Aminoimidazole belongs to the class of organic compounds known as aminoimidazoles. These are organic compounds containing an amino group linked to an imidazole ring. 5-Aminoimidazole is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-aminoimidazole is primarily located in the cytoplasm. 5-Aminoimidazole can be biosynthesized from 1H-imidazole.
5-Aminoimidazole belongs to the class of organic compounds known as aminoimidazoles. These are organic compounds containing an amino group linked to an imidazole ring. 5-Aminoimidazole is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-aminoimidazole is primarily located in the cytoplasm. 5-Aminoimidazole can be biosynthesized from 1H-imidazole.
Brand Name:
Vulcanchem
CAS No.:
4919-03-3
VCID:
VC21118015
InChI:
InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
SMILES:
C1=C(NC=N1)N
Molecular Formula:
C3H5N3
Molecular Weight:
83.09 g/mol
4-Aminoimidazole
CAS No.: 4919-03-3
Cat. No.: VC21118015
Molecular Formula: C3H5N3
Molecular Weight: 83.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-aminoimidazole is an aminoimidazole that is 1H-imidazole substituted by an amino group at position 4. It derives from a hydride of a 1H-imidazole. 5-Aminoimidazole belongs to the class of organic compounds known as aminoimidazoles. These are organic compounds containing an amino group linked to an imidazole ring. 5-Aminoimidazole is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-aminoimidazole is primarily located in the cytoplasm. 5-Aminoimidazole can be biosynthesized from 1H-imidazole. |
|---|---|
| CAS No. | 4919-03-3 |
| Molecular Formula | C3H5N3 |
| Molecular Weight | 83.09 g/mol |
| IUPAC Name | 1H-imidazol-5-amine |
| Standard InChI | InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) |
| Standard InChI Key | QRZMXADUXZADTF-UHFFFAOYSA-N |
| SMILES | C1=C(NC=N1)N |
| Canonical SMILES | C1=C(NC=N1)N |
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